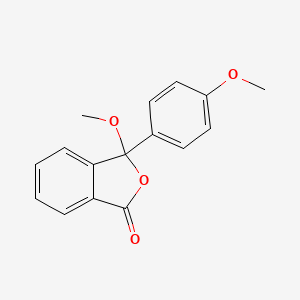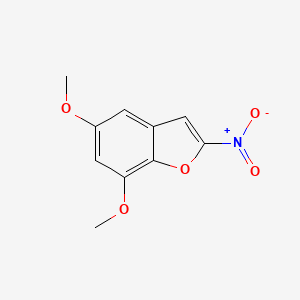![molecular formula C12H16N2O3 B15209580 Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate CAS No. 89221-65-8](/img/structure/B15209580.png)
Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate is a compound that belongs to the class of carbamates, which are esters of carbamic acid. This compound features an oxazolidine ring, a five-membered heterocyclic structure containing both nitrogen and oxygen atoms. The presence of the oxazolidine ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate typically involves the reaction of an appropriate phenyl isocyanate with an oxazolidine derivative. One common method involves the use of methyl carbamate as a carbamoyl donor in a transcarbamoylation reaction. This reaction can be catalyzed by tin compounds and carried out in toluene at elevated temperatures . Another method involves the formation of N-substituted carbamoyl chlorides in situ, which are then reacted with substituted phenols to form the desired carbamate .
Industrial Production Methods
Industrial production of methyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Metal-free synthetic routes are also being explored to reduce environmental impact and improve sustainability .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Methyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the synthesis of various industrial chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and proteins, inhibiting their activity. This interaction often involves binding to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s function . The compound’s carbamate group can also form covalent bonds with nucleophilic residues in proteins, further contributing to its inhibitory effects.
Comparación Con Compuestos Similares
Methyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate can be compared with other carbamate compounds and oxazolidine derivatives:
Similar Compounds: Other carbamates, such as methyl carbamate and ethyl carbamate, share similar chemical properties but differ in their biological activities and applications.
Uniqueness: The presence of both the carbamate and oxazolidine functional groups in methyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate imparts unique chemical and biological properties, making it distinct from other compounds in its class.
Propiedades
Número CAS |
89221-65-8 |
|---|---|
Fórmula molecular |
C12H16N2O3 |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
methyl N-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C12H16N2O3/c1-14-7-8-17-11(14)9-3-5-10(6-4-9)13-12(15)16-2/h3-6,11H,7-8H2,1-2H3,(H,13,15) |
Clave InChI |
SYCAIQJOSMBPSA-UHFFFAOYSA-N |
SMILES canónico |
CN1CCOC1C2=CC=C(C=C2)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Carboxymethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B15209501.png)
![S-{[Bis(4-methoxyphenyl)phosphanyl]methyl} ethanethioate](/img/structure/B15209503.png)
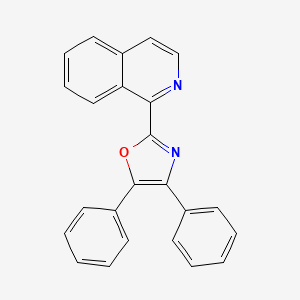
![3-Ethyl-1-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15209518.png)
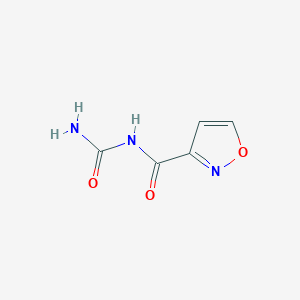
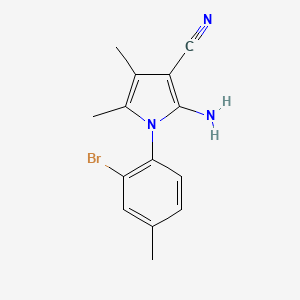
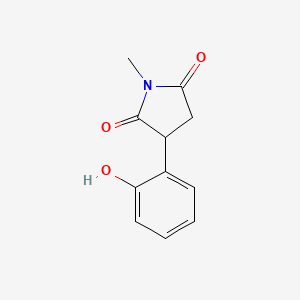
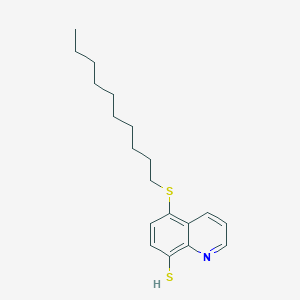
![1,2,4,8,9-Pentabromodibenzo[b,d]furan](/img/structure/B15209552.png)
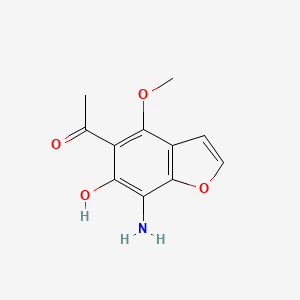
![1-Ethyl-3-(methoxymethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15209566.png)
